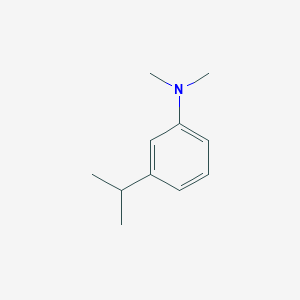

N,N-Dimethyl-3-(propan-2-yl)aniline

Description

N,N-Dimethyl-3-(propan-2-yl)aniline (CAS: Not explicitly provided) is a tertiary aniline derivative featuring a dimethylamino group (–N(CH₃)₂) and an isopropyl (–CH(CH₃)₂) substituent at the meta position of the benzene ring. The compound’s electronic and steric properties are influenced by the electron-donating dimethylamino and isopropyl groups, making it a candidate for cross-coupling reactions and functionalization strategies .

Propriétés

Numéro CAS |

153143-49-8 |

|---|---|

Formule moléculaire |

C11H17N |

Poids moléculaire |

163.26 g/mol |

Nom IUPAC |

N,N-dimethyl-3-propan-2-ylaniline |

InChI |

InChI=1S/C11H17N/c1-9(2)10-6-5-7-11(8-10)12(3)4/h5-9H,1-4H3 |

Clé InChI |

ZZWJZCURFRSZPD-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=CC=C1)N(C)C |

SMILES canonique |

CC(C)C1=CC(=CC=C1)N(C)C |

Synonymes |

Benzenamine, N,N-dimethyl-3-(1-methylethyl)- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of N,N-Dimethyl-3-(propan-2-yl)aniline, highlighting substituent variations and their impacts on physicochemical properties:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., –CF₃) increase electrophilicity, facilitating reactions like Pd-catalyzed olefination. In contrast, electron-donating groups (e.g., –CH(CH₃)₂) enhance nucleophilic aromatic substitution but may hinder electrophilic attacks .

- Steric Effects : Bulky substituents (e.g., –OSi(iPr)₃) impede reaction rates in cross-coupling but improve regioselectivity .

- Synthetic Utility : Ethynyl and silyl groups (e.g., –C≡C-SiMe₃) enable further functionalization via coupling reactions, critical for macrocycle synthesis .

Reactivity in Catalytic Systems

Cross-Coupling Reactions

- Iron-Catalyzed Coupling : N,N-Dimethyl-3-(triisopropylsilyloxy)aniline participates in oxidative C–C coupling with 2-naphthol, yielding binaphthyl derivatives (37% yield). The silyloxy group stabilizes intermediates via hydrogen bonding .

- Pd-Catalyzed Olefination : N,N-Dimethyl-3-(trifluoromethyl)aniline undergoes para-selective C–H olefination with ethyl acrylate, driven by the –CF₃ group’s electron-withdrawing effect .

- Sonogashira Coupling: The trimethylsilylethynyl derivative (S2) is synthesized via Pd/Cu catalysis (95% yield), demonstrating the versatility of ethynyl groups in constructing π-conjugated systems .

Functionalization Challenges

- Fluorinated Derivatives: Attempts to synthesize N,N-dimethyl-3-((1,1,1-trifluoropropan-2-ylidene)amino)aniline (III.1.n) resulted in side products, highlighting the sensitivity of fluorinated imines to reaction conditions .

Physicochemical Data Comparison

The table below compares NMR chemical shifts (¹H, 400 MHz) for selected analogues:

- NMR Trends: The dimethylamino protons resonate near δ 2.89–2.98 ppm across analogues. Downfield shifts in silyl-containing compounds (δ 0.25 ppm for SiMe₃) reflect shielding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.